molecular formula C9H11NO3S B3272010 N-(2-oxo-2-phenylethyl)methanesulfonamide CAS No. 56062-81-8

N-(2-oxo-2-phenylethyl)methanesulfonamide

Cat. No.: B3272010
CAS No.: 56062-81-8
M. Wt: 213.26 g/mol
InChI Key: MLZXNAIRHOPDTJ-UHFFFAOYSA-N
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Description

N-(2-oxo-2-phenylethyl)methanesulfonamide, also known as N-phenacylmethanesulfonamide, is a chemical compound with the molecular formula C9H11NO3S and a molecular weight of 213.25 g/mol . It serves as a valuable synthetic intermediate and building block in organic chemistry and drug discovery research. Sulfonamide derivatives are known for their broad pharmacological activities, making them key scaffolds in the development of new therapeutic agents . A prominent research application of this compound is its use as a key precursor in multicomponent reactions (MCRs) to synthesize complex heterocycles, such as aminopyrrole intermediates . These intermediates can be further elaborated into rigidin-inspired 7-deazahypoxanthine frameworks, which are a class of compounds studied for their potent antiproliferative activity against cancer cell lines . Research into these analogues explores their mechanism of action, which involves the suppression of microtubule dynamics by binding to the colchicine site of β-tubulin, leading to mitotic arrest and cell death . The compound is offered For Research Use Only. Researchers are responsible for ensuring their compliance with all applicable local, state, national, and international regulations regarding the purchase, handling, storage, and disposal of this chemical.

Properties

IUPAC Name

N-phenacylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-14(12,13)10-7-9(11)8-5-3-2-4-6-8/h2-6,10H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZXNAIRHOPDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-oxo-2-phenylethyl)methanesulfonamide can be synthesized through a multi-step process. One common method involves the reaction of N-(2-oxo-2-substituted)methanesulfonamide with an appropriate aldehyde and cyanoacetamide in a mixture of ethanol and triethyl orthoformate. Anhydrous granulated potassium carbonate is added as a base to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2-phenylethyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Organic Chemistry

N-(2-oxo-2-phenylethyl)methanesulfonamide serves as a building block in organic synthesis. It is utilized in creating more complex molecules and as a reagent in various chemical reactions, such as:

  • Oxidation : Forms sulfonic acid derivatives.
  • Reduction : Converts the oxo group to a hydroxyl group.
  • Substitution : Participates in nucleophilic substitution reactions.

Recent studies have highlighted its potential biological activities , including:

  • Antimicrobial Properties : Investigated for its efficacy against various pathogens.
  • Anticancer Activity : Shown to inhibit the growth of cancer cells, particularly in studies involving HeLa and MCF-7 cell lines, with significant tumor size reduction observed in mouse models .

Medicinal Chemistry

The compound has been studied for its potential therapeutic applications. Its structure suggests interactions with biological targets, making it a candidate for drug discovery and development. Notably, it has been part of research focused on developing inhibitors for diseases such as COVID-19 .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Case Studies
Organic ChemistryBuilding block for complex molecule synthesisUsed in various chemical reactions
Biological ActivityAntimicrobial and anticancer propertiesSignificant inhibition of cancer cell growth
Medicinal ChemistryPotential therapeutic applicationsInvestigated as a drug candidate for COVID-19
Industrial ApplicationsSynthesis of specialty chemicals and materialsSuitable for polymer and coating development

Case Studies

  • Anticancer Research :
    • A study evaluated the compound's activity against HeLa and MCF-7 cells, revealing a GI50_{50} of 0.022 μM and 0.035 μM respectively. The compound demonstrated significant tumor size reduction in vivo without observable side effects .
  • COVID-19 Drug Activity :
    • Molecular docking studies indicated that derivatives of N-(2-phenylethyl)methanesulfonamide could act as main protease inhibitors for SARS-CoV-2, highlighting its potential in developing antiviral therapies .
  • Synthetic Methodology :
    • Research detailed the synthesis of various derivatives using this compound as a precursor, showcasing its versatility in generating new compounds with desirable properties .

Mechanism of Action

The mechanism of action of N-(2-oxo-2-phenylethyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

N-(2-Oxo-2-phenylethyl)methanesulfonamide shares core structural motifs with other sulfonamides, differing primarily in substituents on the phenyl or alkyl groups. Key analogues include:

Compound Name Key Structural Differences Biological Activity/Application References
N-(2-Fluorophenyl)methanesulfonamide Fluorine substituent on phenyl ring Antimicrobial screening
N-(2-Phenoxyphenyl)methanesulfonamide Phenoxy group instead of oxo-phenylethyl chain Antibiotic/antiviral applications
5-Bromofuran-2-sulfonamide derivatives Furan ring with bromine substituent Antimicrobial agents
2-Substituted-phenyl-2-oxoethylsulfonamides Varied substituents (e.g., Cl, OMe) on phenyl Fungicidal activity

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., -F, -Br) enhance sulfonamide acidity, influencing solubility and reactivity .
  • Steric Hindrance: Bulky substituents (e.g., phenoxy groups) reduce enzymatic degradation, improving metabolic stability .
  • Hydrogen Bonding: The ketone group in this compound facilitates stronger intermolecular interactions compared to non-ketone analogues, affecting crystallinity and solubility .

Comparison with Analogues :

  • N-(2-Fluorophenyl)methanesulfonamide : Synthesized via copper-catalyzed N-arylation, avoiding multi-step protocols .
  • Furan-2-sulfonamides : Require bromination of furan followed by sulfonylation, introducing complexity .
Physicochemical Properties
  • NMR Spectroscopy : The $ ^1H $ NMR spectrum of this compound shows characteristic peaks at δ 3.2 ppm (CH₃SO₂) and δ 4.8 ppm (NH), with aromatic protons at δ 7.3–7.5 ppm .
  • Hydrogen Bonding : Graph-set analysis (e.g., Etter’s formalism) predicts dimeric H-bonding motifs for sulfonamides, stabilizing crystal lattices .
  • Solubility: The ketone group increases polarity compared to non-oxo analogues like N-(2-phenoxyphenyl)methanesulfonamide, which is more lipophilic (logP ~2.5) .

Biological Activity

N-(2-oxo-2-phenylethyl)methanesulfonamide is a sulfonamide derivative with the molecular formula C₉H₁₁NO₃S and a molecular weight of 213.26 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

The compound is characterized by its ability to undergo various chemical reactions such as oxidation, reduction, and substitution. It can react with carbanions and has been noted for its role in vicarious nucleophilic substitution at a benzene ring activated by sulfur-based electron-withdrawing groups.

PropertyValue
Molecular FormulaC₉H₁₁NO₃S
Molecular Weight213.26 g/mol
Chemical StructureChemical Structure

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, demonstrating potential as a therapeutic agent in treating infections.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. It has been investigated for its ability to inhibit the proliferation of cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest. Specific studies have reported that derivatives of this compound can effectively target cancerous cells while sparing normal cells, making it a candidate for further development in cancer therapeutics .

The biological activity of this compound is believed to be mediated through several biochemical pathways:

  • Targeting Enzymatic Pathways : The compound interacts with specific enzymes involved in cell signaling and metabolism, leading to altered cellular responses.
  • Induction of Apoptosis : It may promote programmed cell death in cancer cells, contributing to its anticancer effects.
  • Antioxidant Activity : Some studies suggest that it may exhibit antioxidant properties, helping to mitigate oxidative stress within cells .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.

Study 2: Anticancer Potential

A research team conducted a series of experiments on various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549). The compound demonstrated IC50 values ranging from 10 µM to 20 µM, indicating significant cytotoxic effects on these cell lines. Flow cytometry analysis revealed that treatment with the compound led to an increase in early apoptotic cells compared to control groups .

Summary of Findings

Study FocusFindings
Antimicrobial ActivityMIC of 32 µg/mL against S. aureus
Anticancer ActivityIC50 values between 10 µM - 20 µM
MechanismInduction of apoptosis in cancer cells

Q & A

Basic Research Question

  • NMR Spectroscopy :
    • ¹H NMR : Expect signals at δ 3.1–3.3 ppm (CH₃SO₂) and δ 4.5–4.7 ppm (N-CH₂-CO). Aromatic protons appear at δ 7.2–7.6 ppm (compare with for analogous compounds).
    • ¹³C NMR : Carbonyl (C=O) at ~200 ppm, sulfonamide (SO₂) at ~45 ppm .
  • FTIR : Strong absorptions at 1650–1700 cm⁻¹ (C=O stretch) and 1320–1350 cm⁻¹ (asymmetric SO₂ stretch) .
  • Mass Spectrometry : ESI-MS in positive mode to confirm molecular ion [M+H]⁺ (calculated m/z: 242.08).

How do hydrogen bonding patterns influence the solid-state structure of this compound?

Advanced Research Question
Hydrogen bonding is critical for crystal packing:

  • Graph Set Analysis : Use Etter’s rules to classify motifs (e.g., D(2) chains via N–H···O=S interactions).
  • Interactions : The sulfonamide NH forms hydrogen bonds with adjacent carbonyl oxygen (d ≈ 2.8 Å, θ ≈ 160°) .
  • Impact on Solubility : Strong intermolecular H-bonding reduces solubility in non-polar solvents, necessitating polar aprotic solvents (DMF, DMSO) for crystallization.

What computational methods predict the electronic properties and reactivity of this compound?

Advanced Research Question

  • DFT Studies : Use B3LYP/6-311++G(d,p) to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap ~5 eV, indicating moderate reactivity) .
  • Solvent Effects : Include PCM models to simulate aqueous or DMSO environments.
  • Reactivity Hotspots : Electrostatic potential maps highlight nucleophilic regions at the carbonyl oxygen and electrophilic sites at the sulfonamide sulfur .

How can contradictory biological activity data for sulfonamide derivatives be resolved?

Advanced Research Question

  • Assay Validation :
    • Use dose-response curves (IC₅₀/EC₅₀) to confirm activity thresholds.
    • Cross-validate with orthogonal assays (e.g., fluorescence polarization vs. SPR for enzyme inhibition).
  • Metabolic Stability : Test for degradation in liver microsomes (e.g., CYP450 isoforms) to rule out false negatives due to rapid metabolism .
  • Structural Confounds : Ensure enantiomeric purity via chiral HPLC; impurities < 2% .

What strategies improve yield in multi-step syntheses of this compound derivatives?

Basic Research Question

  • Intermediate Monitoring : Use LC-MS to track intermediates and optimize quenching times.
  • Catalysis : Employ phase-transfer catalysts (e.g., TBAB) for biphasic reactions .
  • Solvent Selection : Switch to DMF for steps requiring high solubility of polar intermediates.

How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Advanced Research Question

  • Modification Sites :
    • Phenyl Ring : Introduce electron-withdrawing groups (e.g., -F, -NO₂) to enhance electrophilicity.
    • Oxo Group : Replace with thioxo or selenoxo to modulate hydrogen bonding .
  • Bioisosteres : Substitute methanesulfonamide with trifluoromethanesulfonamide to improve metabolic stability .
  • In Silico Screening : Dock derivatives into target proteins (e.g., carbonic anhydrase) using AutoDock Vina to prioritize synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-oxo-2-phenylethyl)methanesulfonamide
Reactant of Route 2
N-(2-oxo-2-phenylethyl)methanesulfonamide

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